1-(2-Amino-3-chloropyridin-4-YL)ethanone
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Overview
Description
1-(2-Amino-3-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloropyridin-4-YL)ethanone typically involves the chlorination of 2-amino-4-pyridone followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acylation step may involve acetyl chloride or acetic anhydride .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-chloropyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloropyridin-4-YL)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and chloro functional groups. These interactions can modulate biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
- 1-(3-Amino-2-chloropyridin-4-YL)ethanone
- 1-(5-Bromo-2-chloropyridin-3-YL)ethanone
- 2-Amino-3-chloropyridine
Comparison: 1-(2-Amino-3-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(2-amino-3-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
OYMDTZISXPOAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
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